苯乙烯基三甲基硅烷

描述

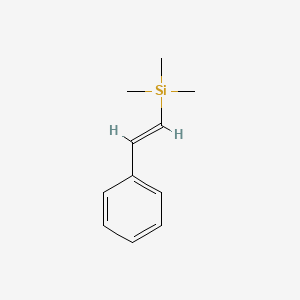

Styryltrimethylsilane is an organosilicon compound . It is a trialkylsilane and its Si-H bond is reactive . It is less commonly used as a reagent than the related triethylsilane .

Molecular Structure Analysis

Styryltrimethylsilane contains a total of 28 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .科学研究应用

表面功能化:苯乙烯基硅烷,包括苯乙烯基三甲基硅烷,已被用作偶联剂,用于在二氧化硅和玻璃表面引入有机官能团。这是通过在温和条件下催化氢硅化和固定在二氧化硅上实现的 (Kim、Lee 和 Jun,2018).

有机-无机杂化材料:在有机-无机杂化材料的研究中,4-苯乙烯基三甲氧基硅烷使用 NH4F 作为催化剂共凝。随后使用 Heck 反应进行功能化,展示了苯乙烯基三甲基硅烷衍生物在材料科学中的多功能性 (Carbonneau 等人,2003).

有机锂化合物的制备:苯乙烯基三甲基硅烷及其衍生物已用于通过金属交换反应制备有机锂化合物,特别是 β-苯乙烯基锂。该方法以其效率和没有不希望的副产物而著称 (Seyferth、Vaughan 和 Suzuki,1964).

聚合物电解质杂化膜:苯乙烯基三甲基硅烷被接枝到聚(乙烯-共-四氟乙烯)薄膜中,以制备具有高质子电导率和热稳定性的聚合物电解质杂化膜。该应用展示了其在燃料电池技术中的潜力 (Chen、Asano、Maekawa 和 Yoshida,2007).

与钌羰基的反应:涉及 β-苯乙烯基五甲基二硅烷和钌羰基的研究揭示了 β-苯乙烯基三甲基硅烷的形成。这项研究提供了对乙烯基二硅烷反应和硅丙烯基和硅烯钌配合物潜在形成的见解 (Dai、Kano、Kako 和 Nakadaira,1999).

有机化学中的交叉偶联:与 CsF 结合使用时,聚甲基氢硅氧烷促进炔烃与乙烯基、苯乙烯基和芳基卤化物的交叉偶联。这说明了苯乙烯基三甲基硅烷衍生物在复杂有机合成过程中的用途 (Gallagher 和 Maleczka,2003).

有机-无机聚合物杂化物:苯乙烯基三甲基硅烷参与有机-无机聚合物杂化物的合成,展示了其在创造具有有机和无机组分平衡的材料中的作用,这在各种工业应用中很有用 (Cazacu、Dra̧gan 和 Vlad,2003).

有机硅烷的氰化:芳基、二芳基二甲基和苯乙烯基硅烷已在铜介导的氧化条件下氰化。该方法突出了苯乙烯基三甲基硅烷和相关化合物在生产腈方面的化学多功能性 (Wang 和 Chang,2013).

属性

IUPAC Name |

trimethyl-[(E)-2-phenylethenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIONWRDVKJFHRC-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Styryltrimethylsilane | |

CAS RN |

19372-00-0 | |

| Record name | Silane, trimethyl(2-phenylethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Ditert-butyl-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174103.png)

![4-[3-(Cycloheptylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174106.png)

![methyl (6E)-2-phenyl-4-(1-phenylethylamino)-8-propan-2-yl-9,10-dihydro-5H-pyrimido[4,5-d]azocine-6-carboxylate](/img/no-structure.png)